Acetyl-L-alanine 7-amido-4-methylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetyl-L-alanine 7-amido-4-methylcoumarin is a biochemical compound . It is a fluorogenic substrate for aminopeptidase that yields a blue fluorescent solution . This substrate is useful in differentiating between gram-positive and gram-negative bacteria .

Molecular Structure Analysis

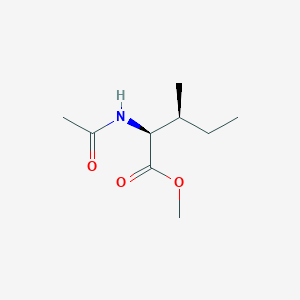

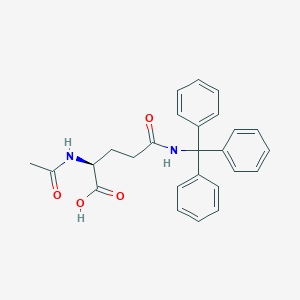

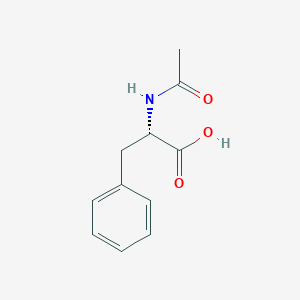

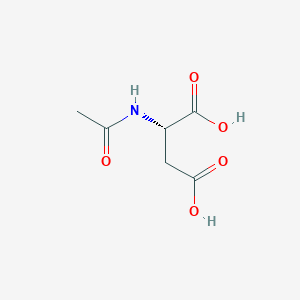

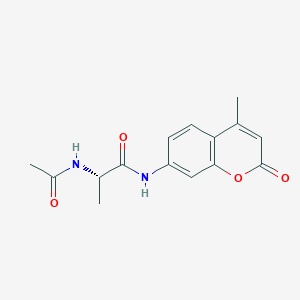

The molecular formula of Acetyl-L-alanine 7-amido-4-methylcoumarin is C15H16N2O4 . The exact mass is 288.11100700 g/mol and the monoisotopic mass is also 288.11100700 g/mol . The compound has a complexity of 486 .Physical And Chemical Properties Analysis

The compound is soluble in water up to 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . It exhibits fluorescence with λex 325 nm and λem 389 nm in ethanol .科学的研究の応用

Bacterial Differentiation

Acetyl-L-alanine 7-amido-4-methylcoumarin (Ac-Ala-MCA) serves as a fluorogenic substrate for aminopeptidase, which is an enzyme that cleaves amino acids from the amino terminus of a polypeptide chain. When Ac-Ala-MCA is used with this enzyme, it yields a blue fluorescent solution that is particularly useful in differentiating between gram-positive and gram-negative bacteria .

Enzyme Trace Determination

As a fluorescent labeling reagent, Ac-Ala-MCA is utilized in the trace determination of enzymes. This application takes advantage of its ability to emit laser in the range of 370-760 nm, which can be detected and measured for analytical purposes .

Aminopeptidase Substrate

In biochemical research, Ac-Ala-MCA is used as a substrate to study the activity of aminopeptidase enzymes. The excitation and emission maxima of the liberated NH2-Mec, which is the product of the enzymatic reaction with Ac-Ala-MCA, are at 380 nm and 440 nm respectively. This allows for the observation and quantification of aminopeptidase activity in various biological samples .

作用機序

Target of Action

Acetyl-L-alanine 7-amido-4-methylcoumarin, also known as Ac-Ala-MCA, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides, playing a crucial role in protein degradation and turnover.

Mode of Action

Ac-Ala-MCA acts as a fluorogenic substrate for aminopeptidases . When cleaved by aminopeptidases, it releases a blue fluorescent molecule, 7-amido-4-methylcoumarin . The fluorescence can be easily detected with an excitation maximum at 325 nm and an emission maximum at 389 nm in ethanol .

Biochemical Pathways

The primary biochemical pathway affected by Ac-Ala-MCA is the protein degradation pathway . By acting as a substrate for aminopeptidases, Ac-Ala-MCA can influence the rate of protein turnover, potentially affecting various downstream cellular processes.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability

Result of Action

The cleavage of Ac-Ala-MCA by aminopeptidases results in the release of a blue fluorescent molecule . This fluorescence can be used as a marker to monitor the activity of aminopeptidases, providing insights into protein degradation processes within the cell.

Action Environment

The action of Ac-Ala-MCA is influenced by environmental factors such as temperature and light. It is recommended to store the compound at -20°C and protect it from light to maintain its stability . The pH of the environment may also affect the activity of aminopeptidases and thus the efficacy of Ac-Ala-MCA .

特性

IUPAC Name |

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAJYKBVKPNJQC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426694 |

Source

|

| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

355137-87-0 |

Source

|

| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Ac-Ala-MCA help determine the degree of postmortem aging in pork?

A: Ac-Ala-MCA is a substrate for certain proteases present in pork muscle. As pork ages postmortem, protease activity increases, leading to the breakdown of muscle proteins. When Ac-Ala-MCA is incubated with pork muscle extracts, these proteases cleave the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of fluorescence is directly proportional to the activity of the proteases. The study found a strong positive correlation between the fluorescence intensity of Ac-Ala-MCA and the hardness of the pork, a key indicator of aging [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。